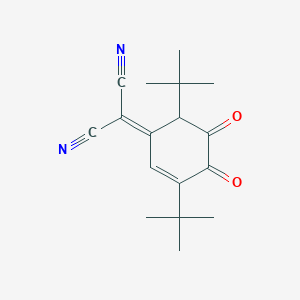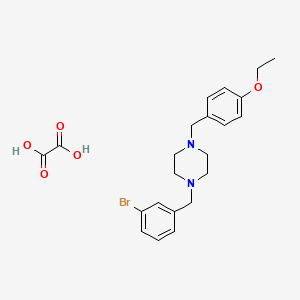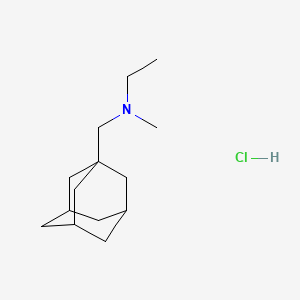
(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-di-tert-butyl-4,5-dioxo-2-cyclohexen-1-ylidene)malononitrile, commonly known as DCM, is a yellow powder that has been widely used in scientific research due to its unique properties. DCM is a highly conjugated molecule that exhibits strong electron withdrawing properties, making it a valuable tool in various chemical and biological studies.
Mécanisme D'action
The mechanism of action of DCM is based on its ability to form stable complexes with metal ions. DCM acts as a bidentate ligand, coordinating with the metal ion through its nitrogen atoms. The resulting complex exhibits unique properties, such as increased stability and altered reactivity, which can be exploited in various chemical and biological studies.
Effets Biochimiques Et Physiologiques
DCM has been shown to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for neurodegenerative diseases. DCM has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DCM is its strong electron withdrawing properties, which make it a valuable tool in various chemical and biological studies. DCM is also relatively easy to synthesize and purify, making it accessible to researchers. However, DCM has some limitations, such as its low solubility in water and its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of DCM in scientific research. One potential direction is the development of new metal-catalyzed reactions using DCM as a ligand. Another direction is the use of DCM as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the potential therapeutic applications of DCM for the treatment of various diseases, such as cancer and neurodegenerative diseases, warrant further investigation.
Méthodes De Synthèse
DCM can be synthesized through the reaction of malononitrile with cyclohexane-1,3-dione in the presence of tert-butyl alcohol and a catalytic amount of p-toluenesulfonic acid. The reaction yields DCM as a yellow crystalline solid with a melting point of 175-178°C. The purity of DCM can be verified through various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
DCM has been widely used in scientific research due to its unique properties, such as its strong electron withdrawing properties and its ability to form stable complexes with metal ions. DCM has been used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions, C-H activation, and asymmetric catalysis. DCM has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2-(3,6-ditert-butyl-4,5-dioxocyclohex-2-en-1-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-16(2,3)12-7-11(10(8-18)9-19)13(17(4,5)6)15(21)14(12)20/h7,13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUVQEZKVJKKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=C(C#N)C#N)C=C(C(=O)C1=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-t-butyl-5-dicyanomethylenecyclohex-3-ene-1,2-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(benzyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5233020.png)
![methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5233028.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-ethylpiperazine](/img/structure/B5233032.png)
![N-(2,3-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5233036.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5233038.png)

![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5233052.png)

![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5233062.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)
![2-(benzoylamino)-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5233098.png)